N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
Description
The compound N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide features a furan-2-carboxamide backbone substituted at the 5-position with a sulfamoyl group. This sulfamoyl moiety is further modified by a thiophen-2-ylmethyl substituent, while the amide nitrogen is linked to a 4-methylthiazol-2-yl heterocycle.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S3/c1-9-8-23-14(16-9)17-13(18)11-4-5-12(21-11)24(19,20)15-7-10-3-2-6-22-10/h2-6,8,15H,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXFSKQFQCAEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 344.5 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The incorporation of thiazole and sulfonamide moieties is known to enhance antibacterial activity.
Zone of Inhibition Data
A study evaluated the antibacterial activity of related thiazole-sulfonamide compounds against various bacterial strains. The results are summarized in the table below:
| Compound | Concentration (mM) | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | S. epidermidis (mm) |
|---|---|---|---|---|---|
| Isopropyl (5a) | 8 | 8 | 9 | 6 | 10.5 |
| Compound 4 | 7.5 | 8 | — | 7 | — |
| Compound 1 | 7 | — | — | — | — |
These findings indicate that derivatives with specific substitutions can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential anticancer activity has also been explored, particularly through mechanisms such as apoptosis induction and invasion inhibition in cancer cell lines.
Research indicates that compounds with similar structures can promote programmed cell death by:
- Inducing phosphatidylserine flipping.
- Triggering cytochrome c release from mitochondria.
- Activating caspases, which are crucial in the apoptosis pathway .
Additionally, studies have shown that these compounds can disrupt cellular invasion characteristics in highly metastatic tumor cells, suggesting their utility as therapeutic agents in oncology.
Case Studies
- SK228 : A related compound demonstrated significant growth inhibition across various cancer cell lines with GI50 values ranging from 0.20–2.58 μM, showcasing its potential as an anticancer agent .
- Selectivity for Cancer Cells : Toxicological assessments revealed that certain derivatives exhibited low toxicity to normal fibroblast cells compared to their cytotoxic effects on cancer cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Key Analogues :
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Structural Differences :
- The target compound replaces the nitro group on the thiophene ring with a sulfamoyl-thiophenemethyl group.
- The 4-methylthiazol-2-yl substituent in the target compound contrasts with the substituted aryl groups (e.g., 3,5-difluorophenyl) in these analogues.
Functional Implications :
1,3,4-Oxadiazole Derivatives ()
Key Analogues :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Structural Differences :
- The target compound uses a furan carboxamide core instead of a benzamide.
Functional Implications :
Triazine-Linked Benzamides ()
Key Analogues :
- Compound 51 : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
- Compound 52 : 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide
Structural Differences :
- The target compound’s thiazole contrasts with the 1,2,4-triazine ring in these analogues.
- Chlorine and benzylthio substituents in analogues are absent in the target compound.
Functional Implications :
Isoxazole Carboxamides ()
Key Analogue :
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
Structural Differences :
- The target compound’s furan carboxamide vs. isoxazole carboxamide core.
- The sulfamoyl group in the target adds polarity compared to the diethylamino substituent.
Functional Implications :
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
